molecular formula C10H8ClNO B12044957 (2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile

Cat. No.: B12044957
M. Wt: 193.63 g/mol
InChI Key: PRZFNAAMKVRGRG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. Its specific configuration (Z isomer) also contributes to its unique properties compared to other isomers and derivatives .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(E)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6+

InChI Key

PRZFNAAMKVRGRG-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C#N)/Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=CC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.